1-(3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)-1H-pyrazole
Description
This compound features a fused pyrrolo[3,4-b]pyridine core linked via a carbonyl group to a phenyl ring, which is substituted with a 1H-pyrazole moiety.
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-pyrazol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(20-11-14-5-2-7-18-16(14)12-20)13-4-1-6-15(10-13)21-9-3-8-19-21/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVUIWLPAWURRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC(=CC=C3)N4C=CC=N4)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)-1H-pyrazole typically involves multi-step reactions. One common method includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile. This reaction is carried out under controlled conditions to ensure the formation of the desired pyrrolo[3,4-b]pyridine skeleton .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)-1H-pyrazole involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Pyrrolo[3,4-b]pyridine vs. Pyrrolo[2,3-b]pyridine (BK71231, ): BK71231 (3-(3-fluoro-4-methylphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one) shares the pyrrolopyridine core but differs in substitution patterns. The fluorine and methyl groups on its phenyl ring may enhance metabolic stability compared to the unsubstituted phenyl group in the target compound.
- Pyrrolo[3,4-b]pyridine vs. Dihydropyrano[2,3-c]pyrazole (): Compounds like 3s and 3t () feature a pyrano-pyrazole fused system instead of pyrrolopyridine. Their dihydropyran ring introduces an oxygen atom, altering electronic properties and hydrogen-bonding capacity. These derivatives exhibit higher synthetic yields (e.g., 80% for 3s), suggesting that the pyrano-pyrazole system may be more synthetically accessible than the pyrrolopyridine-based target compound .
Functional Group Variations
Carbonyl vs. Boronate Ester () :
The boronate-containing analog (1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole) replaces the pyrrolopyridine-carbonyl group with a boronate ester. This modification is typically employed in Suzuki-Miyaura cross-coupling reactions, indicating its utility as a synthetic intermediate rather than a bioactive compound. The target compound’s carbonyl group, by contrast, may participate in hydrogen bonding with biological targets .Pyrazole Substitutions () : Pesticide-active pyrazoles like fipronil and ethiprole () feature electron-withdrawing groups (e.g., trifluoromethyl, sulfinyl) that enhance their reactivity toward insect targets. The absence of such groups in the target compound suggests divergent applications, likely in pharmaceuticals rather than agrochemicals .
Biological Activity
1-(3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)-1H-pyrazole is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, antimicrobial, and other biological activities.
Chemical Structure and Properties
The compound consists of a pyrazole core linked to a pyrrolopyridine moiety. The structural complexity contributes to its diverse biological activities. The molecular formula is , with a molecular weight of 282.31 g/mol.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)-1H-pyrazole have shown promising results in inducing apoptosis in various cancer cell lines.
- Case Study : A study by Xia et al. synthesized several pyrazole derivatives and evaluated their antitumor activity. One derivative displayed an IC50 value of 49.85 µM against cancer cells, indicating effective growth inhibition .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-(3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)-1H-pyrazole | HeLa | TBD | Apoptosis induction |
| Pyrazole derivative A | A549 | 49.85 | Growth inhibition |
Anti-inflammatory Activity
Pyrazoles are known for their anti-inflammatory effects. The compound's structure allows it to inhibit pro-inflammatory cytokines and enzymes.
- Research Findings : Studies have shown that similar pyrazole compounds can reduce carrageenan-induced edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been widely studied. Compounds similar to the target compound have demonstrated activity against various bacterial and fungal strains.
- Case Study : In vitro assays showed that certain pyrazole carboxamides exhibited notable antifungal activity against pathogens such as Rhizoctonia solani, with an EC50 value of 0.37 µg/mL .
| Pathogen | Compound | EC50 (µg/mL) |
|---|---|---|
| Rhizoctonia solani | Isoxazole pyrazole carboxylate 7ai | 0.37 |
| E. coli | Pyrazole derivative B | TBD |
Mechanistic Insights
The biological activity of 1-(3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)-1H-pyrazole can be attributed to its ability to interact with various molecular targets:
- Targeting Microtubules : Some pyrazoles disrupt microtubule dynamics leading to cell cycle arrest and apoptosis in cancer cells.
- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways and microbial metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
